![molecular formula C8H7ClN2O4 B2508357 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide CAS No. 128201-57-0](/img/structure/B2508357.png)
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide
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Overview
Description
“2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClN2O3 . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular weight of “2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide” is 214.606 Da . The InChI code for this compound is InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H,10,12) .Scientific Research Applications
Antibacterial Agent:
2-Chloro-N-(2-hydroxy-4-nitrophenyl)acetamide: shares structural similarities with chloramphenicol, a well-known antibiotic. Researchers have explored its potential as an antibacterial agent, particularly against Gram-positive bacteria. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Further studies are needed to optimize its efficacy and minimize potential side effects .
Anticancer Properties:
Preliminary investigations suggest that this compound may exhibit anticancer activity. It could interfere with cancer cell proliferation and induce apoptosis. Researchers are studying its impact on specific cancer cell lines and exploring potential synergies with existing chemotherapeutic agents. However, more extensive studies are required to validate its clinical relevance .
Anti-inflammatory Effects:
In vitro experiments indicate that 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting key enzymes (such as cyclooxygenase and lipoxygenase) involved in the production of pro-inflammatory mediators. These findings open avenues for developing novel anti-inflammatory drugs .
Photodynamic Therapy (PDT):
Researchers have investigated this compound as a potential photosensitizer for PDT. PDT involves activating a photosensitizer with light to generate reactive oxygen species, which selectively destroy cancer cells or microbial pathogens. The nitro group in this compound enhances its photodynamic activity, making it a promising candidate for PDT applications .
Herbicidal Activity:
Studies have explored the herbicidal effects of 2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide . It interferes with plant growth by disrupting essential metabolic pathways. Researchers aim to develop eco-friendly herbicides based on its selective action against weeds while sparing crops .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that similar compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium .
Action Environment
Environmental conditions can significantly impact the activity and stability of similar compounds .
properties
IUPAC Name |
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c9-4-8(13)10-6-2-1-5(11(14)15)3-7(6)12/h1-3,12H,4H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUBPEXMKBOPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxy-4-nitrophenyl)acetamide |
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